Cas no 66701-25-5 (E-64)

E-64 structure
Nombre del producto:E-64
Número CAS:66701-25-5
MF:C15H27N5O5
Megavatios:357.405383348465
MDL:MFCD07366493
CID:58501
PubChem ID:24278411
E-64 Propiedades químicas y físicas
Nombre e identificación
-
- E-64
- trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane
- N-(trans-Epoxysuccinyl)-L-leucine 4-guanidinobutylamide
- (2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid
- (L-3-TRANS-CARBOXYOXIRANE-2-CARBONYL)-L-LEUCYLAGMATINE HEMIHYDRATE
- E 64
- L-trans-Epoxysuccinyl-Leu-4-guanidinobutylamide
- TRANS-EPOXYSUCCINYL-LEUCYLAMIDO-[4-GUANIDINO]BUTANE[L-3-TRANS-CARBOXY-OXIRAN-2-CARBONYL]-LEU-AGMATIN
- (L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl-agmatin
- E-64 HEMIHYDRATE
- E-64 PROTEASE INHIBITOR
- e64(proteinaseinhibitor)
- E-64,L-trans-Epoxysuccinyl-Leu-agMatine
- EPOXYSUCCINYL-L-LEUCYLAMIDO-(4-GUANIDINO)BUTANE
- L-TRANS-EPOXYSUCCINYL-LEU-AGMATINE
- proteinaseinhibitore64
- thiolproteaseinhibitor
- L-trans-3-Carboxyoxiran-2-carbonyl-L-leucylagmatine
- n-[n-(l-3-trans-carboxirane-2-carbonyl)-l-leucyl]-4-aminobutylguanidine
- n-[n-(l-3-trans-carboxirane-2-carbonyl)-l-leucyl]-agmatine. note: another name for l-3-trans-carboxyoxiran-2-carboxylic acid acid is l-transepoxysuccinic acid. agmatine is 4-aminobutylguanidine.
- n-[n-( l-transepoxysuccinic acid)-l-leucyl]-agmatine
- Proteinase inhibitor E 64
- CCG-207844
- Thiol protease inhibitor
- EX-A2284
- (2S,3S)-3-[[[(1S)-1-[[[4-(Aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic acid
- C01341
- UNII-R76F7856MV
- PROTEINASE INHIBITOR E-64
- MFCD00080261
- CHEMBL374508
- FD21944
- (2S,3S)-3-(N-{(S)-1-[N-(4-guanidinobutyl)carbamoyl]3-methylbutyl}carbamoyl)oxirane-2-carboxylic acid
- Q5321373
- 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S)-
- AC-36011
- E 64 (proteinase inhibitor)
- HY-15282
- 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-(2S,3S)-oxiranecarboxylic acid
- SCHEMBL4740187
- 3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- CHEBI:30270
- 80408-29-3
- 66701-25-5
- BRN 1405664
- CCG-208198
- (2S,3S)-3-((S)-1-(4-Guanidinobutylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylic acid
- NCGC00163544-01
- BDBM50157741
- CS-4140
- (2S,3S)-3-[[(1S)-1-(4-guanidinobutylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-carboxylic acid
- 2-OXIRANECARBOXYLIC ACID, 3-((((1S)-1-(((4-((AMINOIMINOMETHYL)AMINO)BUTYL)AMINO)CARBONYL)-3-METHYLBUTYL)AMINO)CARBONYL)-, (2S,3S)-
- E64
- NCGC00163544-09
- Oxiranecarboxylic acid, 3-(((1-(((4-((aminoiminomethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-, (2S-(2-alpha,3-beta(R*)))-
- trans-epoxysuccinyl-l-leucylamido-(4-guanidino)butane
- Oxiranecarboxylic acid, 3-(((1-(((4-((aminoiminomethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-, (2S-(2alpha,3beta(R*)))-
- AKOS016007415
- 5-18-07-00006 (Beilstein Handbook Reference)
- (2S,3S)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- E-0010
- R76F7856MV
- DA-52771
- protease inhibitor ,99%
- (2S,3S)-3-{[(1S)-1-[(4-CARBAMIMIDAMIDOBUTYL)CARBAMOYL]-3-METHYLBUTYL]CARBAMOYL}OXIRANE-2-CARBOXYLIC ACID
-
- MDL: MFCD07366493
- Renchi: InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10-,11-/m0/s1
- Clave inchi: LTLYEAJONXGNFG-HBNTYKKESA-N
- Sonrisas: O=C([C@H]1O[C@@H]1C(N[C@H](C(NCCCCNC(N)=N)=O)CC(C)C)=O)O
Atributos calculados
- Calidad precisa: 357.20100
- Masa isotópica única: 357.201
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 11
- Complejidad: 518
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.9
- Superficie del Polo topológico: 172
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White solid.
- Denso: 1.4400
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- índice de refracción: 1.617
- Disolución: H2O: 20 mg/mL, clear, colorless
- Coeficiente de distribución del agua: Soluble in DMSO (25mg/ml), or water (20mg/ml)
- PSA: 169.93000
- Logp: 0.72150
- Sensibilidad: Light Sensitive
- Disolución: Not determined.
E-64 Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S22; S24/25
- Código F de la marca fuka:10
- Rtecs:RR0390000
- Términos de riesgo:R68/20/22
- Condiciones de almacenamiento:2-8°C
E-64 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC9387-100 mg |
E-64 |
66701-25-5 | >98% | 100mg |
$300.0 | 2022-02-28 | |
DC Chemicals | DC9387-100 mg |
E-64 |
66701-25-5 | >98% | 100mg |
$300.0 | 2022-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6037-25 mg |
E-64 |
66701-25-5 | 99.84% | 25mg |
¥1390.00 | 2022-09-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | E3132-50mg |
E-64 protease inhibitor |
66701-25-5 | ≥98%(HPLC) | 50mg |
¥14251.02 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E425359-1ml |
E-64 |
66701-25-5 | 10mM in DMSO | 1ml |
¥720.90 | 2023-09-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 10874523001 |
66701-25-5 | 10MG |
¥4100.77 | 2022-09-01 | |||
BAI LING WEI Technology Co., Ltd. | BIMI2157-5mg |
E-64 |
66701-25-5 | 5mg |
¥ 770 | 2022-09-01 | ||
Ambeed | A252147-5mg |
(2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid |
66701-25-5 | 99% | 5mg |
$44.0 | 2025-02-20 | |
Ambeed | A252147-50mg |
(2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid |
66701-25-5 | 99% | 50mg |
$311.0 | 2025-02-20 | |
Ambeed | A252147-1mg |
(2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid |
66701-25-5 | 99% | 1mg |
$18.0 | 2025-02-20 |
E-64 Literatura relevante
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
66701-25-5 (E-64) Productos relacionados
- 2097994-26-6(3-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one)
- 89943-03-3(4-(1H-Pyrazol-1-yl)butan-2-one)
- 4378-06-7(Butyryl phosphate dilithium salt)
- 2137622-39-8(3-butyl-4-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-thione)
- 1705301-67-2(1-(2-chlorophenyl)-N-4-(4-methoxypiperidin-1-yl)phenylmethanesulfonamide)
- 2171738-04-6(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-oxo-1,6-dihydropyridin-3-yl)carbamoylpropanoic acid)
- 2059912-37-5((2S)-1-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylpropan-2-amine)
- 924232-60-0(6-(5-Methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-4-carboxylic Acid)
- 1807071-61-9(4-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 853311-67-8(3-5-(4-chlorophenyl)furan-2-yl-N-(2-fluorophenyl)propanamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:66701-25-5)E-64

Pureza:99%
Cantidad:50mg
Precio ($):188.0
atkchemica
(CAS:66701-25-5)E-64

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe